Podocarpic Acid
Description
Historical Context of Isolation and Identification
The initial isolation of podocarpic acid dates back to 1873 by A. C. Oudemans, who extracted it from the resin of the Javanese conifer Podocarpus cupressina. drugfuture.comucf.edu Decades later, in 1938, researchers I. R. Sherwood and W. F. Short also successfully isolated the compound from rimu resin, sourced from Dacrydium cupressinum. drugfuture.com The definitive chemical structure of this compound was elucidated in 1942 by Campbell and Todd. drugfuture.com
Natural Occurrence and Distribution in Plant Species
This compound is a phytochemical primarily found in the resin of plants belonging to the Podocarpaceae family. ontosight.ai It often occurs as a crystalline "heart-shake" resin within the wood of these trees. ucsf.edu
This compound was first identified as the chief acidic component of the resin from Podocarpus cupressinus (also cited as P. cupressina), a timber tree native to Java. drugfuture.comaustinpublishinggroup.com It is also a readily available and significant constituent of the resin from the New Zealand conifer Dacrydium cupressinum, commonly known as rimu. drugfuture.comaustinpublishinggroup.comresearchgate.netpublish.csiro.au The acidic part of the rimu wood resin, which constitutes about 6% of the dry wood, contains a substantial amount of this compound. ucsf.edu
Beyond its original source, this compound has been isolated from other species within the Podocarpus genus. It is found in the kahikatea resin from Podocarpus dacrydioides, a tree found in New Zealand. drugfuture.comaustinpublishinggroup.comcore.ac.uk Additionally, it has been reported in Podocarpus totara. nih.gov Research since 1968 has led to the isolation of more than forty different oxygenated metabolites of this compound from various Podocarpus species, indicating its widespread presence across the genus. austinpublishinggroup.com
While predominantly associated with the Podocarpaceae family, this compound has also been isolated from other conifers. Notably, it is a naturally occurring compound found in the bark and resin of Pinus yunnanensis Franch. smolecule.comresearchgate.net
Table 1: Natural Sources of this compound
| Plant Species | Common Name | Family | Part of Plant |
| Podocarpus cupressinus | - | Podocarpaceae | Resin |
| Dacrydium cupressinum | Rimu | Podocarpaceae | Wood Resin (Heart-shake) |
| Podocarpus dacrydioides | Kahikatea | Podocarpaceae | Resin |
| Podocarpus totara | Totara | Podocarpaceae | Not Specified |
| Pinus yunnanensis Franch | Yunnan Pine | Pinaceae | Bark, Resin |
Other Podocarpus species
Classification as a Diterpenoid Resin Acid
This compound is chemically classified as a diterpenoid resin acid. ucf.eduresearchgate.net Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, typically containing 20 carbon atoms, and are derived from geranylgeraniol (B1671449) pyrophosphate. gerli.com However, this compound has the molecular formula C₁₇H₂₂O₃ and is considered an abietane (B96969) diterpenoid that lacks an isopropyl group. ucsf.edunih.gov Its core is a substituted perhydrophenanthrene structure, featuring a tricyclic system with a phenolic ring. ucsf.edunih.govnih.gov This structure makes it a valuable chiral starting material in synthetic organic chemistry. publish.csiro.au
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid nih.gov |
| CAS Number | 5947-49-9 drugfuture.com |
| Molecular Formula | C₁₇H₂₂O₃ drugfuture.com |
| Molecular Weight | 274.35 g/mol drugfuture.com |
Structure
3D Structure
Properties
IUPAC Name |
(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJILEYKNALCDDV-OIISXLGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878214 | |
| Record name | Podocarpic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5947-49-9 | |
| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-hydroxy-1,4a-dimethyl-1-phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Podocarpic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Podocarpic Acid | |
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| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethylphenanthrene-1-carboxylic acid | |
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| Record name | PODOCARPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K80G5Z96Y | |
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Advanced Synthetic Methodologies and Chemical Transformations of Podocarpic Acid
Total Synthesis Approaches to Podocarpic Acid
The construction of the characteristic tricyclic skeleton of this compound has been a target for synthetic chemists, leading to the development of various innovative strategies.
Manganese(III)-mediated radical cyclization
A notable approach to the total synthesis of (±)-podocarpic acid involves an oxidative free-radical cyclization mediated by manganese(III) acetate. chemrxiv.orgacs.orgacs.org This method provides an efficient route to construct the core bicyclic system of the molecule. chemrxiv.org The key step in this synthesis, developed by Snider and colleagues, utilizes the manganese(III)-based oxidative free-radical cyclization of a phenolic olefin. acs.orgbrandeis.edu
The general mechanism for this type of reaction begins with the coordination of a carbonyl compound to the Mn(OAc)₃ catalyst. chemrxiv.org An α-proton is subsequently lost, forming an enolate which is then oxidized by the Mn(III) center to generate a radical intermediate. chemrxiv.org This radical can then react with an olefin to forge a new carbon-carbon bond, leading to a cyclized radical species that is subsequently oxidized or undergoes a hydrogen atom transfer to yield the final product. chemrxiv.org This strategy was successfully applied to achieve the synthesis of (±)-podocarpic acid. acs.orgresearchgate.netglobalauthorid.comcolab.ws
Bio-inspired cyclization strategies
Inspired by the biosynthesis of terpenes, polyene cyclization cascades represent a powerful strategy for constructing polycyclic natural products from linear precursors. chinesechemsoc.org These biomimetic transformations can efficiently generate multiple rings and stereocenters in a single step. chinesechemsoc.orgresearchgate.net While early work focused on cationic polyene cyclizations, modern methods have also incorporated radical-based approaches. researchgate.netresearchgate.net
One such strategy involves an Au-catalyzed 1,3-acyloxy migration/cyclization/electrophilic aromatic substitution cascade. chinesechemsoc.org This method uses a propargylic ester as an initiator to trigger the polyene-type cyclization, providing a direct route to the abietane-type diterpene skeleton, which is characteristic of this compound. chinesechemsoc.org This approach allows for the introduction of functionality at the C2 and C3 positions of the ring system. chinesechemsoc.org
Derivatization Strategies and Synthetic Modifications
The functional groups of this compound, specifically the C-4 carboxylic acid and the C-12 phenolic hydroxyl group, are prime sites for selective chemical modifications. ucf.eduucf.edupublish.csiro.au These transformations allow for the creation of a diverse library of derivatives. ucf.eduucf.edu Further modifications can be achieved by targeting other positions on the this compound scaffold, such as the C-13 position of the aromatic ring. publish.csiro.au
Modification of Carboxylic Acid and Phenol (B47542) Functional Groups
The carboxylic acid and phenol moieties are readily derivatized. ucf.eduucf.edu For instance, both groups can be methylated. ulisboa.pt The C-12 phenolic hydroxyl can be converted to a tosylate, which can then be substituted, such as in the formation of an amino derivative. researchgate.net The carboxylic acid can be reduced or undergo other standard transformations. auckland.ac.nz These initial modifications pave the way for more complex structural alterations, including the introduction of new ring systems. nih.gov
A significant modification of the this compound structure involves the introduction of a nitrogen-containing, three-membered ring, known as an aziridine (B145994). ucf.eduucf.edu Aziridines are valuable synthetic intermediates for creating nitrogen-containing compounds. wikipedia.orgmetu.edu.tr
In a specific study, a novel aziridine derivative of this compound was synthesized in high yield (85%) by reacting a derivative of the natural product with a rhodium catalyst. ucf.eduucf.edu The reaction, using Doyle's catalyst (Dirhodium tetrakis caprolactamate), formed an aziridine ring across the C-6 and C-7 positions of the this compound skeleton. ucf.eduucf.edu This transformation introduces a strained ring system that is primed for further reactions.
Table 1: Synthesis of this compound Aziridine Derivative
| Precursor | Catalyst | Product | Yield |
|---|
The high ring strain of aziridines makes them susceptible to ring-opening reactions when treated with nucleophiles. ucf.eduucf.eduwikipedia.org This reactivity was exploited to generate a series of novel this compound derivatives. ucf.eduucf.edu
The aziridine derivative formed at the C-6 and C-7 positions was subjected to nucleophilic attack by phenol and m-chlorophenol. ucf.eduucf.edu These reactions resulted in the opening of the three-membered ring to create new, more complex structures. ucf.eduucf.edu For example, the reaction with m-chlorophenol in the presence of tri-n-butylphosphine as a catalyst yielded the corresponding ring-opened product in 95% yield. researchgate.net
Table 2: Ring-Opening Reactions of this compound Aziridine Derivative
| Aziridine Derivative | Nucleophile | Catalyst | Product | Yield |
|---|---|---|---|---|
| C6-C7 Aziridine | Phenol | - | Ring-opened derivative | - |
Esterification reactions
Esterification of the carboxylic acid at C-4 is a fundamental transformation of this compound, often employed to protect this functional group or to introduce moieties for further reactions. A common method involves methylation using dimethyl sulfate (B86663) under basic conditions to yield the corresponding methyl ester. austinpublishinggroup.com For instance, crude this compound can be dissolved in methanol (B129727) with sodium hydroxide (B78521) and ice, followed by the addition of dimethyl sulfate to produce methyl O-methyl podocarpate. austinpublishinggroup.com
Microwave-assisted esterification has also been utilized. The reaction of methyl podocarpate with various carboxylic acids, including ω-bromocarboxylic acids, in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) under microwave heating, affords the corresponding esters. nih.gov
Here is a table summarizing representative esterification reactions of this compound derivatives:
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound | Dimethyl sulfate, NaOH, Methanol/Ice | Methyl O-methyl podocarpate | austinpublishinggroup.com |
| Methyl podocarpate | ω-Bromocarboxylic acids, DCC, DMAP, Microwave | Corresponding esters | nih.gov |
| This compound | Acetic anhydride (B1165640), Pyridine (B92270) | Acetyl this compound | nih.gov |
Substitution Reactions on the Aromatic C Ring
The aromatic C-ring of this compound is amenable to various substitution reactions, allowing for the introduction of diverse functionalities that can significantly alter the biological and chemical properties of the molecule.
Nitration of the aromatic C-ring is a well-established modification. The reaction of this compound with nitric acid in acetic acid allows for the introduction of nitro groups. austinpublishinggroup.com The degree of nitration can be controlled by the stoichiometry of nitric acid used. For example, using one equivalent of nitric acid leads to the formation of the 13-nitro derivative, while using three equivalents yields the 11,13-dinitro this compound. austinpublishinggroup.com These nitro derivatives can be further modified; for example, the 13-nitro derivative can be methylated to yield methyl 13-nitro-O-methylpodocarpate. austinpublishinggroup.com
Halogenation at the benzylic C-7 position and the adjacent C-6 position has been explored. Bromination of the 7-keto derivative of methyl O-methyl podocarpate with copper(II) bromide can introduce a bromine atom at the C-6 position. cdnsciencepub.com The resulting 6-bromo-7-keto derivative can then undergo dehydrobromination. cdnsciencepub.com
Chlorination at the C-6 position of 7-keto derivatives has also been achieved by reacting them with copper(II) chloride and lithium chloride in N,N-dimethylformamide. austinpublishinggroup.com The stereochemistry of the halogen at C-6 is typically assigned as α based on ¹H NMR coupling constants. austinpublishinggroup.com In some cases, halogenation at the C-6 position can result in a mixture of 6α- and 6β-halogenated epimers. austinpublishinggroup.com
Functionalization of the sterically hindered C-10 axial methyl group (C-20 in standard numbering) is a challenging but important transformation for the synthesis of certain classes of diterpene alkaloids. clockss.org One approach involves intramolecular radical reactions. Photolysis of a 6β-nitrite ester of a this compound derivative can lead to the functionalization of the C-10 methyl group. auckland.ac.nz Another strategy involves synthesizing compounds that already possess a functionalized group at the C-10 position. clockss.org
Halogenation at specific positions (e.g., C-6, C-7)
Synthesis of Lactone Derivatives
Lactone derivatives of this compound are of significant interest due to their diverse biological activities. austinpublishinggroup.com One common method for their synthesis involves the intramolecular cyclization of halo-keto esters. For example, 6α-bromoketones derived from this compound methyl esters can be converted to their corresponding lactones by refluxing in collidine. austinpublishinggroup.com
Ozonolysis of this compound and its esters is another powerful method for generating lactone structures. Low-temperature ozonolysis of methyl podocarpate in a mixture of methanol and methylene (B1212753) chloride yields a hydroperoxy lactone. researchgate.net Subsequent work-up conditions can lead to a variety of lactone and keto-acid products. researchgate.net For instance, ozonolysis followed by a reductive work-up with sodium borohydride (B1222165) can produce δ-lactones. researchgate.net
Preparation of Anhydride Derivatives
Anhydride derivatives of this compound can be synthesized from the parent carboxylic acid. For example, treatment of this compound with acetic anhydride in the presence of pyridine at room temperature yields acetyl this compound anhydride. nih.govontosight.ai These anhydrides can serve as reactive intermediates for further chemical transformations. Some this compound anhydrides have been investigated as agonists for liver X receptors, which are involved in cholesterol and lipid metabolism. austinpublishinggroup.com
"Click" Chemistry Applications for 1,2,3-Triazole Derivatives
The principles of "click" chemistry, characterized by reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, have been successfully applied to this compound. researchgate.net Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized to synthesize 1,2,3-triazole derivatives of this natural product. researchgate.nettandfonline.com This reaction has become a cornerstone of click chemistry due to its reliability, specificity, and biocompatibility. researchgate.net
In a notable application, researchers have used copper iodide as an efficient catalyst for the 1,3-dipolar cycloaddition reaction between alkyne-functionalized this compound derivatives and various azides. tandfonline.comlookchem.com The reaction proceeds smoothly at room temperature, demonstrating the practical utility of this methodology. Key starting materials for these syntheses include methyl O-propargylpodocarpate and propargyl O-propargylpodocarpate, which are reacted with a range of azides to produce a library of novel 1,4-disubstituted 1,2,3-triazole-podocarpic acid hybrids. tandfonline.com The resulting triazole ring acts as a stable linker, connecting the diterpenoid scaffold to other molecular fragments. researchgate.netmdpi.com
The synthesis of these triazole derivatives showcases a robust method for the chemical modification of this compound, enabling the creation of new compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Reductions and Oxidations of this compound and its Derivatives
The this compound framework can be extensively modified through a variety of reduction and oxidation reactions, allowing for the introduction of new functional groups and the alteration of its core structure. researchgate.netresearchgate.net
Microbial transformations offer a powerful and selective method for the hydroxylation of the this compound skeleton at positions that are often difficult to access through conventional chemical means. nih.govtandfonline.com Fungal biotransformation has been shown to be particularly effective.
Incubation of this compound with the fungi Mucor ramannianus (ATCC 9628) and Beauveria bassiana (ATCC 7159) has yielded hydroxylated metabolites. nih.gov Mucor ramannianus produced a new metabolite, 2α-hydroxythis compound, while Beauveria bassiana afforded another novel derivative, 11-hydroxythis compound. nih.gov A known metabolite, 13-hydroxythis compound, was also identified from these transformations. nih.gov Similarly, incubation with Mucor plumbeus (ATCC 4740) has been reported to produce new hydroxylated metabolites. mdpi.commdpi.com The structures of these compounds were confirmed using various spectral methods. nih.gov
Table 1: Microbial Hydroxylation of this compound
| Microorganism | Metabolite(s) Produced | Citation(s) |
| Mucor ramannianus ATCC 9628 | 2α-hydroxythis compound | nih.gov |
| Beauveria bassiana ATCC 7159 | 11-hydroxythis compound | nih.gov |
| Mucor plumbeus ATCC 4740 | Hydroxylated metabolites | mdpi.commdpi.com |
The combination of diborane (B8814927) and boron trifluoride etherate serves as a potent reducing system for specific functional groups within the this compound structure. auckland.ac.nzlibretexts.org This reagent combination has been specifically investigated for the reduction of keto and lactone functionalities. researchgate.netauckland.ac.nz
One study detailed the diborane-boron trifluoride reduction of 12-methoxy-7-oxopodocarpa-8,11,13-trien-6β,19-olide. auckland.ac.nz This reaction targeted both the C7-keto group and the 6β,19-lactone ring, demonstrating the reagent's capacity for multiple reductions within a complex molecule. auckland.ac.nz Diborane itself is a highly effective reagent for the reduction of carboxylic acids to their corresponding primary alcohols. libretexts.org
Ozonolysis is a powerful tool for cleaving the aromatic C-ring of this compound and its derivatives, leading to a variety of interesting and synthetically useful products. publish.csiro.aucdnsciencepub.comcdnsciencepub.com The outcome of the reaction is highly dependent on the reaction conditions and the subsequent work-up procedure. cdnsciencepub.com
Low-temperature ozonolysis of methyl podocarpate in a methanol-methylene chloride mixture results in the high-yield formation of 8β-hydroperoxy-8α-hydroxy-(13→17)-pentanorlabd-9(11)-en-12,19-dioic acid 19-methyl ester 8→12-lactone. cdnsciencepub.comcdnsciencepub.com The reaction proceeds via preferential ozone attack on the 8(14)-double bond. cdnsciencepub.com
Different work-up procedures lead to distinct products:
Direct Isolation: Yields the hydroperoxy lactone. cdnsciencepub.com
Oxidative Work-up (H₂O₂): Produces a lactone-acid. cdnsciencepub.comcdnsciencepub.com
Reductive Work-up (NaBH₄): Gives a keto-acid and other lactones. cdnsciencepub.comcdnsciencepub.com
Ozonolysis has also been employed in the synthesis of the biologically active natural product winterin from a hydroquinone (B1673460) derived from this compound. publish.csiro.aupublish.csiro.au In some cases, ozonolysis can lead to unexpected ring-contracted products, such as a spiro furanone formed from the ozonolysis of a quinone derivative. publish.csiro.aupublish.csiro.au
Table 2: Products from Ozonolysis of this compound Derivatives
| Starting Material | Reaction Conditions | Major Product(s) | Citation(s) |
| Methyl podocarpate | O₃, MeOH/CH₂Cl₂, low temp. | 8β-hydroperoxy-8α-hydroxy lactone | cdnsciencepub.comcdnsciencepub.com |
| Methyl podocarpate | O₃ then H₂O₂ work-up | Lactone-acid | cdnsciencepub.comcdnsciencepub.com |
| Methyl podocarpate | O₃ then NaBH₄ work-up | Keto-acid and various lactones | cdnsciencepub.comcdnsciencepub.com |
| This compound-derived hydroquinone | Ozonolysis | Winterin | publish.csiro.aupublish.csiro.au |
Photo-oxygenation provides another avenue for the selective oxidation of this compound derivatives. auckland.ac.nzauckland.ac.nz This method typically involves the reaction of the substrate with singlet oxygen, generated photochemically, to introduce oxygen-containing functional groups.
A specific example is the photo-oxygenation of 12-methoxypodocarpa-6,8,11,13-tetraen-19-oic acid. auckland.ac.nzauckland.ac.nz This reaction resulted in the formation of a 4-hydroperoxide, which was subsequently reduced to yield 12-methoxypodocarpa-4,8,11,13-tetraen-7-one. auckland.ac.nz This transformation demonstrates the utility of photo-oxygenation in functionalizing the A-ring of the this compound skeleton.
Ozonolysis reactions
This compound as a Chiral Template in Complex Molecule Synthesis
The inherent chirality and rigid tricyclic structure of (+)-podocarpic acid make it an exceptionally useful chiral template for the synthesis of complex polycyclic natural products, particularly other diterpenoids. sigmaaldrich.comsigmaaldrich.commdpi.commdpi.com Its well-defined stereochemistry at multiple centers allows for a high degree of stereocontrol in subsequent transformations.
This compound has been instrumental in the synthetic endeavors towards several families of diterpenoids, including:
Aphidicolane Diterpenoids: It has been used in model studies leading to the synthesis of tetracyclic ketones that are key intermediates in the synthesis of (+)-aphidicolin. mdpi.com Furthermore, (+)-podocarpic acid was successfully converted into (+)-aphidicol-15-ene. mdpi.com
Stemodane Diterpenoids: The absolute configuration of the stemodane diterpenoids was confirmed through the synthesis of (+)-2-deoxystemodinone from this compound. mdpi.com It has also been converted into (+)-19-acetoxystemodan-12-ol, confirming the structure of this natural product. mdpi.com
Stemarane Diterpenoids: Extensive work has utilized this compound as the starting material for the synthesis of (+)-stemar-13-ene and (+)-18-deoxystemarin. mdpi.commdpi.com A key strategic step often involves the Birch reduction of a this compound derivative to form a crucial enone intermediate, (−)-9(11)podocarpen-12-one, which sets the stage for constructing the rest of the polycyclic system. mdpi.com The synthesis of (+)-2-deoxyoryzalexin S has also been accomplished starting from this compound. mdpi.commdpi.com
The general strategy often involves the degradation of the aromatic C-ring and subsequent reconstruction to form the characteristic C/D ring systems of the target molecules. mdpi.comcdnsciencepub.com The use of this compound as a starting material not only facilitates the construction of the complex carbon skeleton but also ensures the correct absolute stereochemistry in the final products. mdpi.comcdnsciencepub.comresearchgate.net
Synthesis of Aphidicolane Diterpenoids
The synthesis of aphidicolane-type diterpenoids from (+)-podocarpic acid represents a significant application of this chiral precursor in natural product synthesis. nih.gov Researchers have successfully converted this compound into key intermediates that model the synthesis of complex aphidicolanes like aphidicolin (B1665134). mdpi.comresearchgate.net A notable achievement in this area is the synthesis of (+)-aphidicol-15-ene. mdpi.comnih.gov
The synthetic strategy involves a series of transformations aimed at rearranging the C-ring of the podocarpane (B1244330) skeleton and constructing the characteristic bicyclo[3.2.1]octane system of the aphidicolane core. researchgate.net The process begins with modifications to the aromatic C-ring of this compound, followed by ring-opening and subsequent recyclization steps to form the requisite bridged-ring system. These model studies were crucial in developing the methodologies later applied to the total synthesis of aphidicolin itself. nih.gov The conversion of (+)-podocarpic acid to (+)-aphidicol-15-ene served as a key demonstration of the feasibility of this synthetic approach. mdpi.comresearchgate.net
Key Transformation Data:
| Starting Material | Target Compound | Key Synthetic Strategy | Reference |
| (+)-Podocarpic acid | (+)-Aphidicol-15-ene | Rearrangement of podocarpane skeleton, formation of bicyclo[3.2.1]octane system. | mdpi.comnih.govresearchgate.net |
| (+)-Podocarpic acid | Tetracyclic Ketone Models | Model study for the synthesis of key aphidicolin intermediates. | mdpi.comnih.govresearchgate.net |
Synthesis of Stemodane Diterpenoids
The stemodane family of diterpenoids has also been a target for synthesis starting from (+)-podocarpic acid. mdpi.comnih.gov These efforts have not only led to the successful synthesis of several members of this class but also helped to confirm their absolute configurations. mdpi.comresearchgate.net
Key synthetic achievements include the conversion of (+)-podocarpic acid into (+)-2-deoxystemodinone and the Stemodia chilensis diterpenoid, (+)-19-acetoxystemodan-12-ol. mdpi.comacs.org The synthesis of (+)-2-deoxystemodinone was particularly important as it allowed for the unambiguous confirmation of the absolute configuration of the stemodane diterpenoids, which had previously been assigned based on optical rotation and circular dichroism studies. mdpi.comresearchgate.net The synthesis of (+)-stemod-12-ene was another crucial step in this pathway. researchgate.net The general strategy involves the transformation of the C-ring and the elaboration of the C/D ring system characteristic of the stemodanes. mdpi.com
Key Transformation Data:
| Starting Material | Target Compound | Significance | Reference |
| (+)-Podocarpic acid | (+)-2-Deoxystemodinone | Confirmed the absolute configuration of stemodane diterpenoids. | mdpi.comresearchgate.netresearchgate.net |
| (+)-Podocarpic acid | (+)-19-Acetoxystemodan-12-ol | First synthesis of this natural product, confirming its structure. | mdpi.comacs.org |
| (+)-Podocarpic acid | (+)-Stemod-12-ene | Key intermediate in the synthesis of other stemodanes. | researchgate.net |
Synthesis of Stemarane Diterpenoids
Following the successful work on aphidicolane and stemodane diterpenoids, synthetic efforts were extended to the stemarane class. mdpi.com (+)-Podocarpic acid served as the chiral template for the synthesis of (+)-stemar-13-ene and (+)-18-deoxystemarin. mdpi.comnih.gov The biogenesis of stemarane diterpenoids is closely related to that of stemodanes, often involving the rearrangement of a bicyclo[2.2.2]octane intermediate to a bicyclo[3.2.1]octane system. mdpi.com
The synthetic route from this compound leverages key intermediates, such as 9(11)-podocarpen-12-one, to construct the tetracyclic stemarane framework. mdpi.com This approach involves a critical inversion of configuration at a key carbon center to achieve the correct stereochemistry of the final products. researchgate.net These syntheses further highlight the versatility of this compound as a starting material for accessing diverse and complex diterpenoid skeletons. mdpi.com
Key Transformation Data:
| Starting Material | Target Compound | Key Intermediate | Reference |
| (+)-Podocarpic acid | (+)-Stemar-13-ene | 9(11)-Podocarpen-12-one | mdpi.comnih.gov |
| (+)-Podocarpic acid | (+)-18-Deoxystemarin | 9(11)-Podocarpen-12-one | mdpi.comnih.govresearchgate.net |
Synthesis of Tanshinone I
The first total synthesis of tanshinone I, a bioactive diterpene from Salvia miltiorrhiza, was accomplished in 1968 by Baillie and Thomson using (+)-podocarpic acid as the starting material. nih.govrsc.org This semi-synthesis established a foundational route to this important class of compounds.
The synthesis proceeds through several key steps:
Aromatization: Dehydrogenation of this compound with selenium powder, which also results in demethylation and decarboxylation, yields 8-methyl-3-phenanthrol. rsc.org
Quinone Formation: The resulting phenanthrol is coupled with diazotized sulfanilic acid, which is then reduced to an aminophenol. nih.govrsc.org Subsequent oxidation via Fieser's method produces the corresponding quinone intermediate. nih.gov
Cyclization: The quinone intermediate is cyclized with β-chloro-α-methylpropionyl peroxide to afford dihydrotanshinone (B163075). nih.govrsc.org
Dehydrogenation: The final step involves the dehydrogenation of dihydrotanshinone to yield tanshinone I. nih.gov
Key Transformation Data:
| Step | Reaction | Reagents | Product | Reference |
| 1 | Dehydrogenation, Demethylation, Decarboxylation | Selenium powder | 8-Methyl-3-phenanthrol | nih.govrsc.org |
| 2 | Coupling, Reduction, Oxidation | Diazotized sulfanilic acid, Reducing agent, Fieser's method | Phenanthraquinone intermediate | nih.govrsc.org |
| 3 | Cyclization | β-Chloro-α-methylpropionyl peroxide | Dihydrotanshinone | nih.govrsc.org |
| 4 | Dehydrogenation | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Tanshinone I |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like podocarpic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the comprehensive assignment of the molecule's complex framework. mdpi.commdpi.com The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of the nuclei, providing insights into connectivity and stereochemistry. mdpi.comlibretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals for its different protons. For instance, derivatives of this compound show signals for two tertiary methyl groups. tandfonline.com The aromatic protons on the C-ring typically appear as distinct multiplets in the downfield region of the spectrum. austinpublishinggroup.com The specific chemical shifts and coupling constants are instrumental in confirming the stereochemistry of the molecule. austinpublishinggroup.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their respective chemical environments. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of every carbon signal. libretexts.org The electronegativity of attached atoms significantly influences the chemical shift; for example, carbons bonded to oxygen appear at a higher chemical shift. libretexts.org Studies on this compound derivatives have utilized ¹³C NMR relaxation time data to understand molecular motion and rotational barriers of the methyl groups. cdnsciencepub.comresearchgate.net
Below are representative NMR data for derivatives of this compound.
Table 1: Representative ¹H NMR Data for a this compound Derivative austinpublishinggroup.com
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| C(15)-H₃ | 1.15 | s | - |
| C(17)-H₃ | 1.33 | s | - |
| ester -OCH₃ | 3.65 | s | - |
| ether -OCH₃ | 3.82 | s | - |
| C(11)-H | 6.77 | s | - |
| C(14)-H | 7.19 | s | - |
Note: Data obtained in CDCl₃. "s" denotes a singlet.
Table 2: Representative ¹³C NMR Data for this compound Derivatives mcmaster.ca
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | 38.6 |
| C-2 | 19.5 |
| C-3 | 41.5 |
| C-4 | 33.3 |
| C-5 | 52.3 |
| C-6 | 21.0 |
| C-7 | 29.3 |
| C-8 | 130.5 |
| C-9 | 147.5 |
| C-10 | 37.1 |
| C-11 | 110.5 |
| C-12 | 154.0 |
| C-13 | 113.8 |
| C-14 | 126.9 |
| C-18 (CH₃) | 28.5 |
| C-19 (COOH) | 183.5 |
| C-20 (CH₃) | 16.5 |
Note: These are general ranges and can vary based on the specific derivative and solvent.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and molecular formula of a compound. scbt.com For this compound, which has a molecular formula of C₁₇H₂₂O₃, the expected molecular weight is approximately 274.35 g/mol . scbt.comnih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. ucf.edu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org In carboxylic acids, prominent fragmentation peaks can arise from the loss of the hydroxyl group (-OH, a loss of 17 mass units) or the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org The fragmentation of the this compound skeleton can also lead to characteristic ions that help in its identification. clockss.org For example, a high-resolution mass spectrum of a derivative was consistent with the proposed structure. cdnsciencepub.com In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed, which for this compound would be at an m/z of approximately 273.15. massbank.eu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound clearly indicates the presence of its key functional groups through characteristic absorption bands. tandfonline.com
The most notable features in the IR spectrum of a carboxylic acid are the very broad O-H stretching band and the sharp C=O stretching band. orgchemboulder.com
O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. orgchemboulder.com
C-H Stretch: Sharp peaks for C-H stretching are usually superimposed on the broad O-H band. orgchemboulder.com
C=O Stretch (Carbonyl): An intense, sharp absorption band appears in the range of 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. orgchemboulder.com For this compound derivatives, this peak has been noted around 1695 cm⁻¹. austinpublishinggroup.com
Aromatic C=C Stretch: Absorptions corresponding to the aromatic ring are typically found in the 1600-1450 cm⁻¹ region. tandfonline.com
C-O Stretch: The C-O stretching vibration of the carboxylic acid appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com
O-H Bend: Out-of-plane bending for the O-H group can also be observed. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound tandfonline.comaustinpublishinggroup.comorgchemboulder.com
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Phenolic O-H | 3500 - 3300 | Broad |
| Carboxylic Acid O-H | 3300 - 2500 | Very Broad |
| Carboxylic Acid C=O | 1760 - 1690 | Strong, Sharp |
| Aromatic C=C | 1580 - 1500 | Medium to Weak |
| C-O | 1320 - 1210 | Strong |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the isolation of this compound from natural sources and for the assessment of its purity. tandfonline.comcdnsciencepub.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a compound. ucf.edu Chiral HPLC can be employed to assess the enantiomeric purity of synthesized derivatives. google.com In HPLC analysis, the compound is passed through a column (the stationary phase) with a liquid solvent (the mobile phase) at high pressure. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification and quantification. Different HPLC methods, including reversed-phase chromatography, can be developed for the analysis of this compound and its derivatives. mdpi.commdpi.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and check the purity of a sample. amazonaws.comrsc.org For TLC analysis of this compound, a glass plate coated with a thin layer of an adsorbent like silica (B1680970) gel is used as the stationary phase. amazonaws.com The sample is spotted on the plate, which is then placed in a chamber with a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary and mobile phases. austinpublishinggroup.com The separation is quantified by the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. amazonaws.com Different solvent systems, such as ether in toluene, can be used for the analysis of this compound derivatives. austinpublishinggroup.com
Pharmacological Investigations and Biological Activities of Podocarpic Acid
Anticancer and Antineoplastic Activity
Podocarpic acid and its derivatives have demonstrated notable potential as anticancer agents. nih.gov Research has explored their efficacy against a range of cancer types, revealing mechanisms that include cytotoxicity, induction of programmed cell death, and interference with critical cellular processes.
Cytotoxicity against Carcinoma Cell Lines
This compound has exhibited cytotoxic effects against various carcinoma cell lines. ucf.edu One area of significant finding is its activity against human epidermoid carcinoma of the nasopharynx. nih.gov Studies have shown that certain synthetic derivatives of this compound can inhibit the growth of these cancer cells. nih.gov
In one study, a series of synthetic intermediates derived from this compound were evaluated for their ability to inhibit human epidermoid carcinoma of the nasopharynx in vitro. nih.gov Among the derivatives tested, methyl 6-alpha-bromo-7-oxo-O-methylpodocarpate demonstrated particularly significant cytotoxicity, achieving 50% inhibition of cells at a concentration of 8.85 x 10⁻⁹ M. nih.gov This level of potency was markedly higher than that of the other derivatives examined in the study. nih.gov
The cytotoxic activity of this compound and its derivatives has also been observed in other human cancer cell lines. researchgate.net For instance, some derivatives have been tested against colorectal cancer (HCT-15, HCT-116), breast cancer (MDA-MB-231), liver cancer (BEL-7402), and ovarian cancer (A2780) cell lines. researchgate.net
Table 1: Cytotoxic Activity of a this compound Derivative
| Cell Line | Cancer Type | Result |
| Nasopharynx Carcinoma | Head and Neck Cancer | 50% inhibition at 8.85 x 10⁻⁹ M nih.gov |
Induction of Apoptosis in Cancer Cells
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells in a controlled manner.
Studies on derivatives of similar diterpenoids, such as totarol (B1681349), which can be synthesized from this compound, have shown the induction of apoptosis in cancer cells. researchgate.net For example, a catechol derivative of totarane was found to induce apoptosis in A-549 human lung adenocarcinoma cells. nih.gov This was mediated by an increased Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Similarly, other related compounds have been shown to trigger apoptosis in HT29 colon adenocarcinoma cells through the extrinsic pathway. mdpi.com While direct studies on this compound itself are limited in this specific context, the findings from its close structural relatives suggest a likely mechanism of action.
Modulation of Cell Cycle Progression
The ability to interfere with the cell cycle of cancer cells is another important aspect of anticancer therapy. By arresting the cell cycle at specific phases, the uncontrolled proliferation of cancer cells can be halted.
Research on compounds structurally related to this compound has demonstrated effects on cell cycle progression. For instance, some diterpenoid derivatives have been shown to cause cell cycle arrest in various cancer cell lines, leading to inhibited proliferation. A totarol derivative was observed to induce cell cycle arrest in human gastric cancer cells. researchgate.net The activation of Liver X Receptors (LXRs) by certain agonists has been linked to the induction of cell cycle arrest in colorectal and pancreatic cancer cells. frontiersin.org Given that this compound anhydride (B1165640) can act as an LXR agonist, it is plausible that it may also modulate cell cycle progression. medchemexpress.com
Inhibition of Cancer Cell Proliferation and Survival
This compound and its derivatives have been shown to inhibit the proliferation and survival of cancer cells. dntb.gov.ua This is a fundamental aspect of its anticancer activity. The inhibition of proliferation has been observed across various cancer cell lines. nih.gov
For example, certain podocarpane (B1244330) and totarane derivatives synthesized from trans-communic acid, a related labdane (B1241275) diterpenoid, exhibited antiproliferative effects against MCF-7 (breast cancer), T-84 (colon carcinoma), and A-549 (lung cancer) human tumor cell lines. nih.gov Specifically, compounds designated as 23, 27, and 28 induced an antiproliferative effect with IC50 values below 10 μM in two or three of these cell lines. nih.gov The catechol derivative 28 was particularly effective against A-549 cells, with an IC50 of 0.6 μM. nih.gov
Targeting Signaling Pathways
The anticancer effects of this compound and related compounds are often rooted in their ability to modulate key signaling pathways that are dysregulated in cancer. These pathways control cell growth, survival, and inflammation.
Research has indicated that related diterpenoids can target several critical signaling pathways, including:
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Some tanshinones, which can be synthesized from this compound, have been shown to modulate the PI3K/Akt pathway. researchgate.net
NF-κB Pathway: The NF-κB pathway is involved in inflammation and cancer. Diterpenoids isolated from Celastrus orbiculatus have demonstrated the ability to suppress the activation of the NF-κB signaling cascade. kribb.re.krnih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression. The inhibition of COX-2 expression has been observed with certain diterpenoids. kribb.re.krnih.gov
STAT3 Pathway: The STAT3 signaling pathway is involved in cell survival and proliferation. Lambertianic acid, which can be synthesized from this compound, has been reported to target STAT3. researchgate.net
Evaluation against Leukemia Models
The potential of this compound derivatives has also been assessed in leukemia models. nih.gov Specifically, derivatives have been evaluated against L1210 and P388 lymphoid leukemias in mice. nih.govresearchgate.net
In one study, despite showing significant in vitro cytotoxicity against nasopharynx carcinoma cells, the tested this compound derivatives did not demonstrate significant antitumor activity when evaluated in vivo against L1210 and P388 lymphoid leukemias in mice. nih.gov It is important to note that other classes of compounds, such as certain saframycin analogues, have shown activity against these specific leukemia models. googleapis.com
Anti-inflammatory Properties and Mechanisms
This compound and its derivatives have demonstrated notable anti-inflammatory capabilities. ontosight.aiaustinpublishinggroup.comnih.govontosight.ai Research indicates that these compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory cytokines and the modulation of key cellular signaling pathways. researchgate.netnih.govkribb.re.kroncohemakey.com
Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β)
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. researchgate.netoncohemakey.com Studies have specifically highlighted its capacity to inhibit the release of interleukin-1β (IL-1β), a pivotal cytokine in the inflammatory cascade. researchgate.netmdpi.com By downregulating the expression of such mediators, this compound can help to mitigate the inflammatory response. For instance, in lipopolysaccharide (LPS)-stimulated murine macrophages, certain podocarpane trinorditerpenoids, derivatives of this compound, have shown potent inhibitory effects on the secretion of pro-inflammatory mediators including IL-1β, IL-6, and tumor necrosis factor-α (TNF-α). nih.govkribb.re.kr
Modulation of Cell Signaling Pathways (e.g., apoptosis)
This compound exerts its anti-inflammatory effects by modulating various cell signaling pathways, including those involved in apoptosis. smolecule.comresearchgate.net Research suggests that it can influence pathways that regulate programmed cell death, a critical process for removing inflammatory cells and resolving inflammation. researchgate.netmdpi.com Some studies indicate that this compound derivatives can induce apoptosis in certain cell types, which may contribute to their anti-inflammatory and anticancer properties. researchgate.net The modulation of signaling cascades such as the NF-κB and MAPK pathways, which are crucial in regulating the expression of inflammatory genes, has been identified as a key mechanism. nih.govkribb.re.kr Specifically, deoxynimbidiol, a podocarpane trinorditerpenoid, has been shown to suppress the activation of NF-κB and MAPK signaling cascades, including p65, IκB, ERK, JNK, and p38. nih.govkribb.re.kr
Potential Synergistic Effects with Other Anti-inflammatory Agents
Preliminary studies suggest that this compound may exhibit synergistic effects when used in combination with other anti-inflammatory agents. smolecule.com This suggests the potential for developing combination therapies that could enhance therapeutic efficacy while potentially reducing the required doses of individual drugs, thereby minimizing potential side effects. Further research is needed to fully explore and validate these synergistic interactions.
Antimicrobial and Antifungal Effects
In addition to its anti-inflammatory properties, this compound has demonstrated a broad spectrum of antimicrobial and antifungal activities. ontosight.aiaustinpublishinggroup.comontosight.ai
Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
This compound and its derivatives have shown inhibitory effects against a range of bacterial strains. mdpi.comnih.gov Notably, activity has been observed against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.comnih.gov The antibacterial action of these compounds is an area of active investigation, with studies exploring their potential to combat antibiotic-resistant strains. mdpi.com For example, some amine- and polyamine-linked analogues of pleuromutilin, a compound structurally related to diterpenes, have shown activity against both S. aureus and E. coli. mdpi.com
Fungistatic Properties
This compound and its derivatives also possess fungistatic properties, meaning they can inhibit the growth of fungi. austinpublishinggroup.comacs.org A variety of related compounds have been reported to have significant antifungal properties. austinpublishinggroup.comacs.org For instance, derivatives of this compound have been evaluated for their ability to inhibit the growth of various fungi, including Oomycetes like Phytophthora cactorum and Ascomycetes such as Gibberella fujikuroi. acs.org
This compound-Polyamine Conjugates as Antibacterials and Antibiotic Adjuvants
In the face of rising antibiotic resistance, the development of novel antimicrobial agents is a critical area of research. bohrium.com One promising strategy involves the synthesis of this compound-polyamine conjugates. bohrium.comresearchgate.net These hybrid molecules leverage the structural features of this compound, a natural diterpene, by attaching various polyamines to its phenolic and carboxylic acid groups. researchgate.net
A library of these conjugates has been synthesized and evaluated for their potential as both standalone antibacterial agents and as adjuvants to enhance the efficacy of existing antibiotics. researchgate.net
Intrinsic Antimicrobial Properties:
Initial screenings for inherent antimicrobial activity identified two particularly interesting derivatives:
A spermine amide-bonded variant (PA3-4-3) demonstrated potent growth inhibition against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net Importantly, this compound was found to be non-cytotoxic and non-hemolytic, suggesting a favorable preliminary safety profile. researchgate.net
A carbamate (B1207046) derivative (PA3-8-3) was identified as a selective antifungal agent against Cryptococcus neoformans and was also non-toxic. researchgate.net
While most of the synthesized compounds showed limited activity against Gram-negative bacteria on their own, one conjugate did exhibit some inhibitory effects. researchgate.net
Antibiotic Adjuvant Properties:
Several of the this compound-polyamine conjugates displayed weak to modest antibiotic adjuvant properties. researchgate.net When used in combination with sub-therapeutic concentrations of antibiotics like doxycycline (B596269) or erythromycin, these conjugates enhanced the activity of the antibiotics against Gram-negative bacteria such as Pseudomonas aeruginosa and/or Escherichia coli. researchgate.net
Table 1: Antimicrobial Activity of Selected this compound-Polyamine Conjugates
| Compound | Target Organism | Activity | Notes |
|---|---|---|---|
| PA3-4-3 (spermine amide) | Staphylococcus aureus (MRSA) | Potent growth inhibitor | Non-cytotoxic, non-hemolytic |
| PA3-8-3 (carbamate) | Cryptococcus neoformans | Selective antifungal | Non-toxic |
| Various Conjugates | Pseudomonas aeruginosa, Escherichia coli | Weak to modest antibiotic adjuvant | In combination with doxycycline or erythromycin |
Antioxidant Activity and Oxidative Stress Modulation
This compound and its derivatives have been investigated for their potential to counteract oxidative stress, a key factor in cellular aging and various diseases. researchgate.netnih.govmdpi.com
Scavenging of Free Radicals
Research has demonstrated that this compound and its metabolites possess antioxidant properties. nih.gov The microbial transformation of this compound by Mucor ramannianus and Beauveria bassiana yielded hydroxylated derivatives that exhibited antioxidant activity comparable to ascorbic acid. nih.gov The ability to scavenge free radicals is a crucial mechanism for mitigating oxidative damage. mdpi.com
Protection of Cells from Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage. mdpi.com this compound has been shown to protect neuronal cells from such damage. This neuroprotective effect is attributed, in part, to its ability to reduce oxidative stress.
Activation of SKN-1/Nrf2 Pathway in C. elegans and Mammalian Cells
A key mechanism underlying the protective effects of this compound involves the activation of the SKN-1/Nrf2 signaling pathway. researchgate.netnih.govresearchgate.net This pathway is a highly conserved cellular defense mechanism against oxidative and electrophilic stress. nih.gov
In the nematode Caenorhabditis elegans, this compound has been identified as an activator of SKN-1, the worm ortholog of mammalian Nrf2. researchgate.netnih.gov This activation is similar to that observed with known Nrf2 activators like α-lipoic acid. researchgate.net Further studies revealed that this activation is dependent on the TRPA-1 channel. researchgate.net Knockdown of trpa-1 in C. elegans reduced the expression of gst-4, a downstream target of SKN-1, back to normal levels even in the presence of this compound. researchgate.net This suggests that TRPA-1 acts as a sensor, and its activation by this compound initiates the signaling cascade that leads to SKN-1/Nrf2 activation. nih.govresearchgate.net This pathway has been shown to be conserved in mammalian cells as well. nih.govresearchgate.netnih.gov
Amelioration of Pathogenic Phenotypes related to Glyoxal (B1671930) Deposition
The accumulation of reactive α-dicarbonyls, such as methylglyoxal (B44143) (MGO) and glyoxal (GO), is associated with aging and various pathologies, including diabetic complications and neurodegenerative diseases. nih.govnih.gov this compound has demonstrated the ability to alleviate the pathogenic phenotypes associated with the accumulation of these compounds. researchgate.net
In C. elegans models with impaired glyoxalase function, which leads to the buildup of MGO and GO, this compound treatment was able to revert the high endogenous levels of these toxic compounds to near wild-type levels. researchgate.net This effect was also shown to be dependent on the TRPA-1 channel. researchgate.net By activating the TRPA-1/SKN-1 pathway, this compound helps to detoxify these harmful α-dicarbonyls, thereby mitigating their damaging effects. nih.govnih.gov
Liver X Receptor (LXR) Agonist Activity
Liver X receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol and lipid metabolism. caymanchem.comnih.govmdpi.com this compound and its derivatives have been identified as potent agonists of these receptors. mdpi.comfrontiersin.org
Specifically, this compound anhydride, a dimeric derivative, has been shown to be a powerful agonist of both LXRα and LXRβ, with an EC50 value of 1 nM in HEK-293 cells. nih.govmdpi.com This makes it approximately 1,000 times more potent than 22(R)-hydroxy cholesterol, a natural LXR ligand. caymanchem.com In functional assays, the anhydride dimer demonstrated an 8- to 10-fold greater maximal stimulation of LXR compared to 22(R)-hydroxy cholesterol. caymanchem.comnih.gov
The activation of LXRs by these compounds leads to the increased expression of the ABCA1 gene, which promotes cholesterol efflux and the formation of high-density lipoprotein (HDL). caymanchem.comnih.gov An imide analog of this compound was found to increase HDL levels by 26% in hamsters. nih.gov These findings highlight the potential of this compound derivatives as modulators of cholesterol metabolism through their potent LXR agonist activity. caymanchem.comnih.govmdpi.com
Table 2: LXR Agonist Activity of this compound Derivatives
| Compound | Receptor | Activity | Potency (EC50) | Notes |
|---|---|---|---|---|
| This compound anhydride | LXRα, LXRβ | Potent agonist | 1 nM | ~1,000 times more potent than 22(R)-hydroxy cholesterol |
| This compound imide analog | - | - | - | Increased HDL by 26% in hamsters |
Modulation of Cholesterol and Lipid Metabolism
This compound and its derivatives have been identified as modulators of cholesterol and lipid metabolism, primarily through their interaction with Liver X Receptors (LXRs). austinpublishinggroup.com LXRs, which exist as two isoforms, LXRα and LXRβ, are nuclear receptors that play a crucial role in regulating the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. scbt.com They act as "sterol sensors," becoming activated by oxysterols, which are oxidized forms of cholesterol.
A derivative of this compound, acetyl this compound anhydride (APD), has been shown to be a potent agonist for both LXRα and LXRβ. caymanchem.comresearchgate.net In fact, in transient transactivation assays, APD demonstrated approximately 1,000 times more potency than 22(R)-hydroxycholesterol, a natural LXR ligand. caymanchem.comcaymanchem.com Furthermore, it yielded a significantly greater maximal stimulation of LXR. caymanchem.comresearchgate.net The activation of LXRs by compounds like APD leads to the regulation of multiple genes involved in lipid metabolism. researchgate.net
Research has shown that this compound derivatives, such as its dimer anhydride and imides, bind to both LXRα and LXRβ at nanomolar concentrations. mdpi.com Cell-based studies revealed that the anhydride dimer had an EC50 value of 1 nM for both receptors. mdpi.com More stable imide derivatives of this compound have been found to increase total plasma cholesterol and high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol in animal models. mdpi.com
Table 1: Activity of this compound Derivatives on Liver X Receptors (LXRs)
| Compound | Receptor Target | Potency (EC50) | Effect on Cholesterol | Reference |
|---|---|---|---|---|
| Acetyl this compound Anhydride (APD) | LXRα and LXRβ | ~1 nM | Not specified | caymanchem.comcaymanchem.com |
| This compound Dimer Anhydride | LXRα and LXRβ | 1 nM | Not specified | mdpi.com |
Induction of ABCA1 Reverse Cholesterol Transporter Expression
A key mechanism through which LXR agonists like this compound derivatives influence cholesterol metabolism is by inducing the expression of the ATP-binding cassette transporter A1 (ABCA1). caymanchem.combioscience.co.uk The ABCA1 transporter is a crucial protein that facilitates the efflux of cholesterol and phospholipids (B1166683) from cells. researchgate.net This process is a vital step in reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. researchgate.net
Potential for Atherosclerosis Treatment
The ability of this compound derivatives to activate LXRs and subsequently induce ABCA1 expression and cholesterol efflux has positioned them as potential therapeutic agents for the treatment of atherosclerosis. austinpublishinggroup.comchemsrc.com Atherosclerosis is a chronic inflammatory disease characterized by the buildup of cholesterol-laden plaques in the arteries, which can lead to heart attacks and strokes. By promoting the removal of cholesterol from cells and inhibiting its absorption, LXR agonists could help to prevent or even reverse the progression of this disease. caymanchem.comchemsrc.com
The potent LXR agonist activity of acetyl this compound anhydride (APD), coupled with its effectiveness in stimulating ABCA1-mediated cholesterol efflux, suggests its potential utility in preventing and treating atherosclerosis, particularly in individuals with low levels of HDL cholesterol. researchgate.netchemsrc.com A series of this compound amides have also been identified as potent agonists for both LXRα and LXRβ and are being explored for their potential in treating atherosclerosis. ebi.ac.uk
TRP Channel Activator Activity
TRPA1 Activation and Calcium Flux
This compound has been identified as a novel activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. medchemexpress.com TRPA1 is a member of the TRP family of ion channels, which are known to be involved in sensing a variety of stimuli, including mechanical, thermal, and chemical signals. researchgate.netresearchgate.net
The activation of TRPA1 by this compound leads to a robust influx of calcium ions (Ca2+) into the cell. medchemexpress.comxcessbio.com This was demonstrated in studies where supplementation with this compound resulted in a significant Ca2+ flux. medchemexpress.comresearchgate.net The importance of TRPA1 in this process was confirmed by experiments using a Ca2+-impermeable version of the TRPA1 channel, which significantly reduced the observed calcium influx. medchemexpress.comxcessbio.com This suggests that the activation of TRPA1 is a key event for the downstream effects of this compound. medchemexpress.comresearchgate.net
Involvement in Sensing Noxious Stimuli
TRPA1 channels are recognized as important sensors for noxious, or painful, stimuli. buckinstitute.orgsci.newsnih.gov These channels are expressed in nociceptors, which are sensory neurons responsible for detecting potentially damaging stimuli. nih.gov The activation of TRPA1 by various irritants contributes to the sensation of pain. researchgate.net
Research in the nematode C. elegans has shown that TRPA-1 plays a role in responding to cellular stress caused by the accumulation of reactive α-dicarbonyls, which are implicated in diabetic complications. nih.gov In this context, this compound was identified through a phenotypic drug screen as an activator of TRPA1 that could alleviate some of the pathological consequences of this stress. nih.gov This suggests that this compound's ability to activate TRPA1 may have implications for conditions involving the sensing of noxious internal stimuli. buckinstitute.org
Antiviral Activity
This compound and its derivatives have demonstrated antiviral activity against several viruses, most notably the influenza A virus. researchgate.netnih.gov Studies have shown that these compounds can inhibit the replication of influenza A virus strains, including those resistant to existing antiviral drugs like oseltamivir (B103847) and amantadine. nih.govthno.org
The primary mechanism of action for the anti-influenza activity of this compound derivatives appears to be the inhibition of viral entry into host cells. nih.gov Specifically, these compounds target the viral hemagglutinin (HA) protein, which is responsible for mediating the fusion of the viral envelope with the host cell's endosomal membrane. nih.govfrontiersin.org By blocking this HA-mediated membrane fusion, this compound derivatives prevent the virus from releasing its genetic material into the cell, thereby halting the infection process. nih.govsigmaaldrich.com
Several derivatives of this compound have been synthesized and evaluated for their anti-influenza A activity. sci-hub.se Among these, methyl podocarpate and its O-acetyl derivative have shown particularly potent activity, with EC50 values in the nanomolar range against an oseltamivir-resistant H1N1 strain of influenza A virus. nih.gov These findings highlight the potential of this compound derivatives as a basis for the development of new anti-influenza drugs that could be effective against drug-resistant strains. nih.gov
Inhibition of Influenza A Viruses (e.g., H1N1, H3N2)
Hormonal Properties
Derivatives of this compound, particularly octahydrophenanthrene lactones and related compounds, have been reported to possess hormonal properties. austinpublishinggroup.comnih.gov Some this compound derivatives have been investigated for their potential as estrogenic agents. ucf.edu Additionally, this compound anhydride has been shown to act as a potent agonist for liver X receptors (LXRα and LXRβ). medchemexpress.com LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism. The acetylated anhydride of this compound was found to be a particularly potent LXR agonist.
Inhibition of Plant Cell Growth
This compound and its derivatives, including podolactones, have been shown to inhibit the expansion and division of plant cells. austinpublishinggroup.comafjbs.comacs.org This biological activity is a recognized property of this class of compounds. nih.gov The synthesis and evaluation of various this compound derivatives have been undertaken to explore their potential applications in agriculture, stemming from this growth-inhibitory effect. austinpublishinggroup.com
Insect Toxicity Properties
Compounds structurally related to this compound have demonstrated insect toxicity. austinpublishinggroup.comafjbs.comacs.org This suggests that this compound and its derivatives could serve as a basis for developing natural insecticidal agents. researchgate.net The insecticidal activity of certain norditerpene dilactones derived from this compound has been documented. austinpublishinggroup.com For instance, methanolic extracts from plants of the Podocarpaceae family, which contain these types of compounds, have shown significant mortality and negative developmental effects on insects like Spodoptera frugiperda. researchgate.net
Structure Activity Relationship Sar Studies of Podocarpic Acid Derivatives
Influence of Substituents on Biological Activities
The biological profile of podocarpic acid derivatives is profoundly influenced by the nature and position of various substituents. Modifications on the aromatic C-ring and other positions have been shown to modulate potency and selectivity across different biological targets.
The introduction of electron-withdrawing groups, particularly nitro (NO₂) groups, onto the aromatic C-ring of this compound has been a strategy to enhance its biological activity, a concept borrowed from the observation that such groups often increase the antiseptic properties of phenols. austinpublishinggroup.comnih.gov Synthetic efforts have focused on the nitration of the C-13 position of the aromatic ring. austinpublishinggroup.com
Studies on various classes of compounds have shown that the presence and position of nitro groups can significantly alter bioactivity. For instance, in a series of pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) derivatives, the replacement of a fluorine atom with a nitro group at the 3-position of a phenyl ring led to a decrease in anti-HIV-1 activity. mdpi.com This highlights that the effect of electron-withdrawing groups is highly context-dependent, relying on the specific molecular scaffold and biological target. The general mechanism of action for many nitro-containing antimicrobials involves intracellular reduction to form toxic nitroso and superoxide (B77818) radical intermediates, which can damage cellular macromolecules like DNA, leading to cell death. nih.gov
A study focused on preparing a library of this compound derivatives for fungistatic activity studies involved the synthesis of 13-nitro and 11,13-dinitro derivatives. austinpublishinggroup.com While specific activity data for these nitro-podocarpic derivatives against fungi were part of the broader study goal, the successful synthesis opened the door for detailed SAR evaluation. austinpublishinggroup.comacs.org
Table 1: Examples of this compound Derivatives with Electron-Withdrawing Group Modifications This table is illustrative of synthetic modifications. Biological activity data is often presented in comparative studies.
| Compound Name | Modification | Target Position | Reference |
|---|---|---|---|
| 13-Nitrothis compound | Nitro group (NO₂) substitution | C-13 | austinpublishinggroup.com |
Halogenation is a common medicinal chemistry strategy to improve the pharmacological profile of lead compounds by altering properties like lipophilicity, metabolic stability, and binding interactions. nih.gov In this compound derivatives, halogen substitutions at various positions have been shown to have a significant impact on biological activity.
One study reported that a derivative, methyl 6α-bromo-7-oxo-O-methylpodocarpate, demonstrated significant cytotoxicity against human epidermoid carcinoma of the nasopharynx, with a 50% inhibitory concentration (IC₅₀) of 8.85 x 10⁻⁹ M, a potency markedly higher than other derivatives tested at the time. nih.gov This underscores the potent effect that a specific halogen at a specific position can confer. Further synthetic work has produced a variety of halogenated derivatives, including bromination and chlorination at C-13 of the aromatic ring and at the C-6 position, to systematically probe their effects on fungistatic properties. austinpublishinggroup.com
The influence of halogens is also critical in the context of reaction mechanisms and stereochemistry. Studies on the Beckmann rearrangement of 7-oxo-podocarpic and dehydroabietic acid derivatives revealed that the presence of a peri-halogen (chlorine or bromine at C-14) dramatically alters the reaction pathway. pnas.org This effect, attributed to the anchimeric assistance of the halogen, highlights how these substituents can influence the conformation and reactivity of the entire molecule, which in turn affects biological interactions. pnas.org
Table 2: Selected Halogenated this compound Derivatives and Their Reported Effects
| Compound Name/Class | Halogen & Position | Reported Biological Effect/Observation | Reference |
|---|---|---|---|
| Methyl 6α-bromo-7-oxo-O-methylpodocarpate | Bromine at C-6 (α-position) | High cytotoxicity against human epidermoid carcinoma | nih.gov |
| Methyl O-Methyl 13-bromopodocarpate | Bromine at C-13 | Synthetic intermediate for SAR studies | austinpublishinggroup.com |
| Methyl O-Methyl 6α-bromo-7-ketopodocarpate | Bromine at C-6 (α-position) | Synthetic intermediate for lactone formation | austinpublishinggroup.com |
| 14-Bromo dehydroabietic acid derivatives | Bromine at C-14 (peri) | Facilitates syn (alkyl) migration in oxime rearrangement | pnas.org |
Modifications of the carboxylic acid at C-4 and the phenolic hydroxyl at C-12 via esterification have been explored extensively, revealing crucial SAR insights, particularly in the development of antiviral agents. A study on anti-influenza A virus agents found that while this compound itself had moderate activity (EC₅₀ = 18.2 µM), its methyl ester, methyl podocarpate, was significantly more potent (EC₅₀ = 0.16 µM). nih.govsci-hub.se Further esterification of the C-12 phenol (B47542) in methyl podocarpate to create an O-acetyl derivative (methyl O-acetylpodocarpate) resulted in the most potent compound in the series, with an EC₅₀ of 0.14 µM against an oseltamivir-resistant influenza strain. nih.gov This suggests that masking the polar carboxylic acid and phenolic hydroxyl groups with appropriate esters can enhance antiviral potency.
Lactones, or cyclic esters, derived from this compound represent another important class of biologically active compounds. researchgate.net Naturally occurring podolactones often exhibit a wide range of activities, including antitumor and plant growth inhibition. nih.govresearchgate.net Synthetic strategies have been developed to convert this compound derivatives, such as 6α-bromo-7-keto methyl esters, into lactone structures. austinpublishinggroup.com These transformations create a more rigid ring system, which can significantly influence how the molecule interacts with its biological targets. The broad spectrum of activities associated with natural and synthetic lactones, including those derived from other scaffolds, points to the lactone moiety as a key pharmacophore for various therapeutic areas, including oncology. mdpi.com
Table 3: Anti-Influenza A Virus (H1N1) Activity of this compound and its Ester Derivatives
| Compound | R¹ (C-12) | R² (C-4) | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | -OH | -COOH | 18.2 | nih.gov |
| Methyl podocarpate | -OH | -COOCH₃ | 0.16 | nih.gov |
| Methyl O-acetylpodocarpate | -OCOCH₃ | -COOCH₃ | 0.14 | nih.gov |
| This compound O-succinyl ester | -OCO(CH₂)₂COOH | -COOH | >20 | nih.gov |
Role of Halogen Substitutions
Conformational Analysis and Stereochemical Impact on Activity
A key study highlighted the profound impact of stereochemistry on chemical reactivity, which is intrinsically linked to biological function. It was found that this compound derivatives, which have a different stereochemistry at the C-4 quaternary center compared to the related dehydroabietic acid, exhibit different outcomes in the Beckmann rearrangement of their 7-oxo derivatives. pnas.org The unsubstituted podocarpate derivative favored benzene (B151609) ring migration, whereas the presence of a peri-bromine atom facilitated alkyl migration, demonstrating that the conformation of the embedded tetralone structure, governed by the inherent stereochemistry of the scaffold, is crucial. pnas.org
The stereochemical stability of the A/B ring junction is also a significant factor. Birch reduction of this compound derivatives leads to a product where the H-C(8) proton is α-oriented, a conformation that is thermodynamically more stable. mdpi.com Such stereochemical preferences are fundamental in synthetic routes that use this compound as a chiral template to build other complex diterpenoids, like aphidicolanes and stemodanes. mdpi.commdpi.com The ability to control and predict the stereochemical outcome of reactions is essential for designing derivatives with the correct three-dimensional structure for optimal interaction with a biological target.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide powerful insights into the interactions between these molecules and their biological targets at an atomic level.
QSAR studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govnih.gov For a series of phenolic diterpenoids, including this compound derivatives, 2D and 3D-QSAR models were developed to understand their anti-influenza A virus activity. researchgate.net These models help identify key molecular descriptors—physicochemical properties like electronic, steric, and hydrophobic features—that are critical for potency, thereby guiding the design of new, more effective inhibitors.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. mdpi.com This method was employed to study the binding of this compound derivatives to the hemagglutinin (HA) protein of the influenza virus, suggesting a mechanism of action. nih.govresearchgate.net Similarly, docking and molecular dynamics simulations for dehydroabietic acid derivatives (structurally analogous to this compound) helped map a novel binding site at the interface between the lipid bilayer and the transmembrane segments of a voltage-gated potassium channel. nih.gov These computational studies not only rationalize the observed SAR but also provide a structural basis for designing next-generation derivatives with enhanced affinity and selectivity.
Pharmacokinetics and Pharmacodynamics Preclinical
Plasma Stability of Podocarpic Acid Derivatives
The stability of a compound in plasma is a critical parameter in preclinical drug development, as it influences the compound's bioavailability and duration of action. Studies on this compound derivatives containing ester linkages have shown that their stability can vary significantly, which is an important consideration for selecting candidates for further development. nih.gov
An investigation into the plasma stability of two potent anti-influenza this compound derivatives was conducted by incubating them in 80% human plasma at 37 °C. nih.gov The two compounds, a monoester (Compound 2 in the study) and a diester (Compound 19 in the study), showed markedly different stability profiles. The monoester derivative with a methyl ester was found to be relatively stable, with 86% of the parent compound remaining after a 2-hour incubation period. nih.gov In contrast, the diester derivative, which contained a phenolic ester, was highly unstable, with only 30% of the original compound detectable after just 10 minutes. nih.gov This rapid degradation is likely due to the action of serum esterases. nih.gov These findings underscore the importance of evaluating the plasma stability of this compound derivatives early in the drug development process to guide structural modifications. nih.gov
| Compound Type | Incubation Time | Parent Compound Remaining (%) |
|---|---|---|
| Monoester (Methyl ester) | 120 minutes | 86% |
| Diester (Phenolic ester) | 10 minutes | 30% |
Potential for Drug Development and Lead Optimization
This compound serves as a valuable chiral starting material and scaffold in medicinal chemistry for the development of new therapeutic agents. ucf.edursc.org Its inherent structure, featuring carboxylic acid and phenol (B47542) functional groups, allows for selective chemical modifications at various positions, enabling the synthesis of a diverse library of derivatives. ucf.eduaustinpublishinggroup.com The goal of this lead optimization process is to enhance the pharmacological profile—improving properties like efficacy, safety, solubility, and bioavailability—to transform a lead compound into a viable drug candidate. researchgate.netoncodesign-services.com
The potential of this compound as a lead compound has been explored across several therapeutic areas. For instance, its derivatives have been investigated as novel anti-cancer agents, with research focused on altering the core structure to increase cytotoxic activity against cancer cells. ucf.edu Similarly, the total synthesis of compounds like tanshinone I, which has a wide range of biological effects, can be achieved starting from this compound. researchgate.net This highlights the utility of the this compound framework as a platform for discovering high-quality drug candidates. researchgate.net
The development process involves creating analogues and studying their structure-activity relationships (SAR). oncodesign-services.com For example, the synthesis of polyamine conjugates of this compound has been explored to develop new antibiotic agents. researchgate.netacs.org Research has shown that a delicate balance between structural features and properties like lipophilicity is crucial for achieving desired biological activity while minimizing toxicity to mammalian cells. researchgate.net Structural optimization of this compound-derived compounds can yield derivatives with improved pharmacokinetic profiles, which is a key objective of the lead optimization phase. oncodesign-services.comvulcanchem.com The process from identifying a lead compound to developing a drug candidate ready for clinical trials is lengthy and complex, often taking several years. oncodesign-services.comdoria.fi
Mechanistic Investigations of Biological Effects
Preclinical studies have begun to unravel the mechanisms through which this compound and its derivatives exert their biological effects. These investigations have identified several molecular targets and pathways.
Anti-Influenza Activity : A significant mechanism of action identified for this compound derivatives is the inhibition of the influenza A virus. nih.gov Studies have shown that these compounds can exhibit potent activity, even against drug-resistant viral strains. nih.gov The mechanism involves targeting the viral hemagglutinin (HA), a protein on the surface of the virus that is crucial for entry into host cells. nih.govresearchgate.net By inhibiting HA-mediated membrane fusion, these derivatives effectively block the virus from infecting cells. nih.gov
Anticancer Mechanisms : The anticancer properties of compounds derived from the this compound scaffold are attributed to several mechanisms. One key pathway involves the induction of apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net For example, derivatives have been shown to increase the Bax/Bcl-2 ratio, a key regulator of the apoptotic process. researchgate.net Additionally, these compounds can inhibit cell proliferation and migration and modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. nih.gov Some derivatives also target other major signaling components, including AMPK, NF-κB, and STAT3. nih.gov
Liver X Receptor (LXR) Agonism : this compound and some of its derivatives, including this compound imide and this compound anhydride (B1165640), have been identified as potent dual agonists for both LXRα and LXRβ. frontiersin.org LXRs are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose metabolism. austinpublishinggroup.comfrontiersin.org The activation of LXRs by this compound was found to be significantly more potent—by eight to ten-fold—than that of 22(R)-hydroxycholesterol, a known natural LXR agonist. frontiersin.org This activity makes this compound derivatives potential candidates for developing drugs to treat conditions related to lipid metabolism, such as atherosclerosis. austinpublishinggroup.com
TRPA1 Channel Activation : this compound has been identified as a novel activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. researchgate.netmedchemexpress.com In studies using the model organism C. elegans, activation of TRPA1 by this compound was shown to subsequently activate SKN-1, the nematode equivalent of the mammalian Nrf2 transcription factor. researchgate.netmedchemexpress.com The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. This mechanism was shown to alleviate certain pathogenic phenotypes associated with aging in C. elegans. researchgate.net
Antibacterial Mechanism : The antibacterial activity of resin acids like this compound is thought to be exerted through membrane-associated reactions. nih.gov Studies on related derivatives have provided more specific insights, suggesting that some compounds act by disrupting the integrity of the bacterial outer membrane. x-mol.com Furthermore, certain derivatives have been found to inhibit bacterial efflux pumps, such as the AcrAB-TolC pump, which bacteria use to expel antibiotics, thus contributing to antibiotic resistance. x-mol.com
Future Directions and Research Gaps
Exploration of Novel Biological Activities
While initial interest in podocarpic acid derivatives centered on activities like cytotoxicity against cancer cells, recent research has unveiled a broader spectrum of potential therapeutic applications that warrant further exploration. ucf.eduucf.edu A significant future direction lies in systematically screening this compound and its synthetic analogues against a wider range of biological targets.
Key areas for exploration include:
Antiviral Properties : Derivatives of this compound have demonstrated potent, nanomolar-level activity against drug-resistant strains of Influenza A virus. nih.gov Future research should expand this investigation to other enveloped viruses and explore different viral life cycle stages as potential targets.
Antimicrobial and Adjuvant Activities : Polyamine conjugates of this compound have shown selective antifungal activity against Cryptococcus neoformans and potent growth inhibition of Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Some analogues also act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against Gram-negative bacteria. researchgate.net This dual functionality presents a promising strategy to combat antimicrobial resistance.
Ion Channel Modulation : The this compound structure has been identified as a novel scaffold for creating chemical modulators of large-conductance calcium-activated K+ (BK) channels. researchgate.net Further work is needed to explore its potential in treating conditions related to ion channel dysregulation.
Metabolic and Inflammatory Regulation : Analogues have been developed as agonists for liver X receptors (LXRα and LXRβ), which are crucial in cholesterol and lipid metabolism, suggesting a potential role in treating atherosclerosis. austinpublishinggroup.commedchemexpress.com Additionally, its function as a TRPA1 agonist points toward applications in sensory signaling and cellular defense pathways. medchemexpress.comresearchgate.net
Table 1: Novel Biological Activities of this compound Derivatives
| Derivative Class | Novel Biological Activity | Target/Organism | Research Finding |
|---|---|---|---|
| Ester and Amide Derivatives | Anti-influenza | Influenza A virus (H1N1, drug-resistant) | Exhibited nanomolar activities (EC50 = 140-640 nM) against an oseltamivir (B103847) and amantadine-resistant strain. nih.govthno.org |
| Polyamine Conjugates | Antibiotic Adjuvant | Pseudomonas aeruginosa, Escherichia coli | Weak to modest adjuvant properties observed in the presence of sub-therapeutic amounts of doxycycline (B596269) or erythromycin. researchgate.net |
| Polyamine Conjugates | Selective Antifungal | Cryptococcus neoformans | A carbamate (B1207046) derivative (PA3-8-3) was identified as a non-toxic, selective antifungal agent. researchgate.net |
| Dimeric Derivatives | LXR Agonism | Liver X Receptor (LXR) | Potent agonists of LXR were found to raise HDL cholesterol levels in mice and hamsters. medchemexpress.combindingdb.org |
| Natural Compound | TRPA1 Agonism | C. elegans | This compound activates the TRPA1-Nrf2 pathway, ameliorating pathogenic phenotypes. medchemexpress.comresearchgate.net |
In-depth Mechanistic Studies of Pharmacological Effects
A significant gap exists in the detailed understanding of how this compound derivatives exert their biological effects at a molecular level. While several mechanisms have been proposed, they require more profound investigation.
Future mechanistic studies should focus on:
Viral Entry Inhibition : The anti-influenza activity of certain derivatives is attributed to the inhibition of viral hemagglutinin-mediated membrane fusion. nih.gov Elucidating the precise binding site and the conformational changes induced in the hemagglutinin protein is a critical next step.
LXR Agonism : Dimeric this compound derivatives are potent LXR agonists. medchemexpress.com Co-crystallography studies could reveal the exact binding mode within the LXR ligand-binding domain, guiding the design of more potent and selective modulators for atherosclerosis. sigmaaldrich.com
TRPA1/SKN-1 Pathway Activation : this compound has been shown to activate the SKN-1/Nrf2 pathway in C. elegans via the TRPA1 ion channel, a mechanism shared by compounds like α-lipoic acid. medchemexpress.comresearchgate.net Research is needed to confirm this mechanism in mammalian cells and to understand how TRPA1 activation leads to the downstream activation of the Nrf2 antioxidant response. researchgate.net
Apoptosis Induction : In cancer cell lines, some totarane derivatives, structurally related to this compound, appear to induce apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov Investigating whether this compound derivatives share this mechanism and identifying the upstream signaling events are key research priorities.
Table 2: Proposed Mechanisms of Action for this compound Derivatives
| Pharmacological Effect | Proposed Mechanism | Key Molecular Target(s) |
|---|---|---|
| Anti-Influenza | Inhibition of membrane fusion | Viral Hemagglutinin (HA) nih.gov |
| Anti-Atherosclerosis | Agonism of cholesterol metabolism receptors | Liver X Receptor (LXR) α and β austinpublishinggroup.commedchemexpress.com |
| Cellular Defense/Anti-aging | Activation of sensory ion channel and transcription factor | TRPA1, SKN-1/Nrf2 medchemexpress.comresearchgate.net |
| Anticancer | Induction of programmed cell death | Bax/Bcl-2 pathway nih.gov |
Development of New Synthetic Routes and Analogues
The chemical tractability of this compound is one of its greatest strengths. The presence of phenolic and carboxylic acid functional groups allows for selective modifications at multiple positions. ucf.eduucf.edu Future synthetic efforts should aim to create structurally diverse libraries of compounds for biological screening and to develop more efficient and novel synthetic methodologies.
Promising areas for synthetic development include:
Novel Heterocyclic Analogues : The creation of aziridine (B145994) derivatives using catalysts like dirhodium tetrakis caprolactamate demonstrates the potential for installing novel heterocyclic rings onto the podocarpane (B1244330) skeleton. ucf.eduucf.edu Exploring other cycloadditions and metal-catalyzed reactions could yield a rich variety of new structures.
Advanced Functionalization : Techniques like directed ortho metalation have been used to prepare phthalide (B148349) derivatives, which can then be converted into highly substituted chrysene (B1668918) structures. Expanding the use of modern synthetic methods, such as C-H activation and radical chemistry, could unlock new areas of the molecule for functionalization. rsc.org
Total Synthesis Improvements : While this compound is a natural product, developing improved total synthesis routes can facilitate the creation of unnatural enantiomers or analogues that are not accessible from the natural starting material. tandfonline.com Routes using cyclialkylation or manganese(III)-based oxidative free-radical cyclization have been explored and could be further optimized. tandfonline.comcolab.ws
Bio-inspired Synthesis : Using the natural diterpenoid as a chiral template to synthesize other complex natural products, such as aphidicolane, stemodane, and stemarane diterpenoids, remains a valuable strategy. mdpi.comresearchgate.net This approach not only enables access to rare compounds but also helps confirm their absolute configurations.
Table 3: Selected Synthetic Strategies for this compound Analogues
| Synthetic Strategy | Key Reagents/Catalysts | Position(s) Modified | Analogue Type Produced |
|---|---|---|---|
| Catalytic Aziridination | Dirhodium tetrakis caprolactamate | C-6, C-7 | Aziridine derivatives ucf.eduucf.edu |
| Amide/Ester Conjugation | Polyamines, DCC, DMAP | C-12 (Phenol), C-16 (Carboxyl) | Polyamine conjugates researchgate.netnih.gov |
| Directed Ortho Metalation | s-Butyllithium/TMEDA, DMF | C-11, C-13 | Phthalide and chrysene derivatives |
| Ozonolysis of Aromatic Ring | Ozone (O₃) | Ring C | Drimane sesquiterpene analogues (e.g., Winterin) publish.csiro.auresearchgate.net |
Preclinical and Clinical Translation of Promising Derivatives
A major gap exists between the identification of biologically active this compound derivatives in the laboratory and their translation into clinical candidates. While numerous compounds have shown promise in in vitro assays, very few have progressed to substantial preclinical evaluation, and none are in clinical trials.
Future research must bridge this translational gap by:
Systematic Preclinical Evaluation : Promising derivatives, such as the anti-influenza and LXR agonist compounds, need to be systematically evaluated in relevant animal models of disease. Studies have shown LXR agonists derived from this compound can raise HDL cholesterol in mice and hamsters, providing a foundation for further work. medchemexpress.com
Pharmacokinetic and Stability Studies : The drug-like properties of new analogues must be assessed early in the development process. For instance, studies have shown that while some ester derivatives of this compound are relatively stable in human plasma, others with phenolic ester linkages are rapidly degraded, which would limit their systemic bioavailability. nih.gov
Toxicity Profiling : While outside the scope of this section, a thorough understanding of the toxicity of lead compounds in preclinical models is essential before any consideration for human trials. Initial studies have shown that cytotoxicity can be finely balanced with antimicrobial activity based on structural modifications and lipophilicity. researchgate.netnih.gov
Biomarker Development : For derivatives moving into preclinical models, identifying relevant biomarkers of efficacy (e.g., viral load, cholesterol levels, inflammatory markers) will be crucial for demonstrating proof-of-concept and establishing a rationale for potential clinical testing.
Table 4: Summary of Preclinical Investigations and Gaps
| Derivative | Preclinical Model/Assay | Key Finding | Research Gap |
|---|---|---|---|
| Dimeric this compound | Mice and hamsters | Demonstrated HDL cholesterol-raising activity. medchemexpress.com | Long-term efficacy and safety studies; comparison to standard-of-care. |
| Ester derivatives (anti-influenza) | Human plasma stability assay | Methyl ester derivative was relatively stable; phenolic ester was highly unstable. nih.gov | In vivo pharmacokinetic profiling and efficacy studies in animal models of influenza. |
| Novel aziridine derivatives | In vitro cancer cell lines | Synthesized for bioassay against 60 human cancer cell lines at the NIH. ucf.edu | Publication of assay results; follow-up in vivo xenograft model studies for active compounds. |
Investigation of Biosynthetic Pathways and Enzymes
The natural production of this compound and related diterpene resin acids (DRAs) in conifers is a complex process that is not fully understood. Elucidating this biosynthetic pathway could enable the biotechnological production of this compound and its precursors, providing a sustainable alternative to extraction from natural sources.
Key research gaps and future directions in this area include:
Enzyme Discovery and Characterization : The biosynthesis of DRAs involves multiple oxidative steps catalyzed primarily by cytochrome P450 (CYP) enzymes. The enzyme PsCYP720B4 from Sitka spruce has been identified as a multisubstrate, multifunctional enzyme that can catalyze consecutive oxidations of various diterpene skeletons. oup.com Identifying and characterizing the full suite of P450s and other enzymes responsible for the complete pathway in different Podocarpus species is a major goal.
Pathway Elucidation : The precise sequence of enzymatic reactions and the intermediates involved in converting the general diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), into this compound needs to be fully mapped out. rsc.org
Metabolic Engineering : There is significant interest in transferring plant biosynthetic pathways into microbial hosts like E. coli or yeast for industrial-scale production. A major challenge is the functional expression of plant P450 enzymes, which are membrane-bound proteins, in bacterial systems. google.com Developing engineered P450s with modified N-terminal regions for better membrane anchoring in E. coli represents a critical area of research to improve the productivity of these microbial cell factories. google.com
Table 5: Enzymes and Pathways in Diterpenoid Biosynthesis
| Enzyme/Pathway Element | Organism Source | Function/Role | Research Focus/Gap |
|---|---|---|---|
| CYP720B Family (e.g., PsCYP720B4) | Sitka Spruce (Picea sitchensis) | Catalyzes multiple, consecutive C-18 oxidations of diterpene olefins, alcohols, and aldehydes. oup.com | Identifying the specific orthologs and their functions in Podocarpus species. |
| Geranylgeranyl diphosphate (GGPP) | Universal Precursor | Starting molecule for all diterpenoid biosynthesis. rsc.org | Understanding the regulation of precursor flux into the diterpene pathway. |
Table 6: List of Mentioned Compounds
| Compound Name |
|---|
| (+)-18-Deoxystemarin |
| (+)-19-Acetoxystemodan-12-ol |
| (+)-2-Deoxystemodinone |
| (+)-2-Deoxyoryzalexin S |
| (+)-Aphidicol-15-ene |
| (+)-Stemar-13-ene |
| α-Lipoic acid |
| Aphidicolane |
| Aziridine |
| Bax |
| Bcl-2 |
| Chrysene |
| Cryptococcus neoformans |
| Dehydroabietic acid |
| Dirhodium tetrakis caprolactamate |
| Doxycycline |
| Erythromycin |
| Geranylgeranyl diphosphate (GGPP) |
| O-methylthis compound |
| Oseltamivir |
| Phthalide |
| This compound |
| Stemarane |
| Stemodane |
| Triptoquinone |
Q & A
Q. Q1. What are the primary natural sources of podocarpic acid, and how can its isolation be optimized for structural characterization?
this compound is a diterpene predominantly isolated from Podocarpus species (e.g., P. dacrydioides, P. cupressinus) and related conifers. To isolate it:
- Extraction : Use methanol or ethanol for preliminary extraction, followed by partitioning with solvents like dichloromethane to enrich diterpenoids .
- Purification : Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate) to separate this compound from co-extracted compounds.
- Characterization : Validate purity via HPLC (>95%) and confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Q2. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activities?
this compound exhibits anti-inflammatory, antimicrobial, and cytotoxic properties. Key assays include:
- Cytotoxicity : MTT assay using adherent cell lines (e.g., HeLa, MCF-7). Optimize cell density (5×10³ cells/well) and incubation time (48–72 hours) to avoid false positives from cell aggregation .
- Anti-inflammatory activity : Measure cytokine inhibition (e.g., IL-6, TNF-α) in LPS-stimulated macrophages using ELISA .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. Q3. How can metabolic studies of this compound be designed to identify bioactive derivatives?
Metabolic pathways (e.g., fungal biotransformation) are used to generate novel derivatives. A robust workflow includes:
- Fungal selection : Use Mucor ramannianus ATCC 9628 for hydroxylation at C-2, a common modification enhancing antioxidant activity .
- Fermentation : Incubate this compound (1–2 mg/mL) in liquid culture (pH 6.5, 28°C, 7–14 days). Monitor biotransformation via TLC or LC-MS.
- Metabolite isolation : Extract culture broth with ethyl acetate, purify via preparative HPLC, and characterize derivatives using NMR and HRMS .
Q. Q4. What experimental strategies address contradictions in reported biological activities of this compound analogues?
Discrepancies in literature (e.g., variable cytotoxicity IC₅₀ values) arise from differences in:
- Assay conditions : Standardize cell lines, passage numbers, and serum concentrations to reduce variability .
- Compound stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at −80°C) via LC-MS .
- Data validation : Replicate key studies (e.g., Wenkert’s proposed biosynthetic pathways) using modern spectral techniques to confirm historical claims .
Q. Q5. How can researchers optimize synthetic routes to this compound derivatives for structure-activity relationship (SAR) studies?
Focus on modular synthesis to explore substituent effects:
- Core scaffold modification : Introduce functional groups (e.g., hydroxyl, acetyl) at C-2 or C-15 via regioselective oxidation or acetylation .
- Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) to resolve enantiomers and test their bioactivity separately .
- High-throughput screening : Employ fragment-based libraries to identify lead compounds with enhanced potency .
Methodological Challenges and Solutions
Q. Q6. What are common pitfalls in cytotoxicity assays involving this compound, and how can they be mitigated?
- Pitfall 1 : Fluorescence interference from cell fixation.
- Pitfall 2 : False negatives due to poor solubility.
Q. Q7. How should researchers validate the specificity of this compound’s interaction with molecular targets (e.g., TRPA1)?
- Competitive binding assays : Use radioactive ligands (e.g., ³H-RTX) in displacement studies.
- Knockout models : Compare responses in wild-type vs. TRPA1-knockout cells/animals .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and guide mutagenesis experiments .
Data Analysis and Interpretation
Q. Q8. What statistical approaches are critical for analyzing dose-response data in this compound studies?
- Non-linear regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and anti-inflammatory activity) .
Literature and Replication
Q. Q9. How can researchers resolve inconsistencies in historical studies on this compound’s biosynthesis?
Re-evaluate seminal work (e.g., Wenkert’s biosynthetic proposals) using:
- Isotopic labeling : Track ¹³C-acetate incorporation via NMR to validate pathways .
- Enzymatic assays : Isolate putative diterpene synthases from Podocarpus and test activity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
